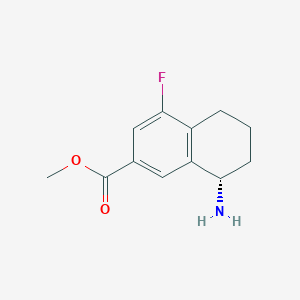
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a phenoxyphenyl group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Intermediate: Starting with a chlorinated pyridine derivative, the trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.
Introduction of the Phenoxyphenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, to attach the phenoxyphenyl moiety to the pyridine ring.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under suitable conditions, such as in the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to modify the pyridine or phenoxyphenyl groups.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while substitution could introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea: Lacks the phenoxy group, which might affect its chemical properties and biological activity.
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of a phenoxy group, potentially altering its reactivity and applications.
Uniqueness
The presence of both the phenoxyphenyl group and the thiourea moiety in 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea makes it unique compared to similar compounds. These structural features might confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H15ClF3N3OS |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C20H15ClF3N3OS/c21-17-10-13(20(22,23)24)11-25-18(17)12-26-19(29)27-14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-11H,12H2,(H2,26,27,29) |
Clave InChI |
ZSVPIICDWZALFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
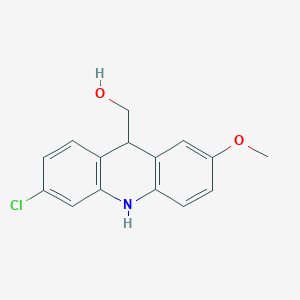
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)
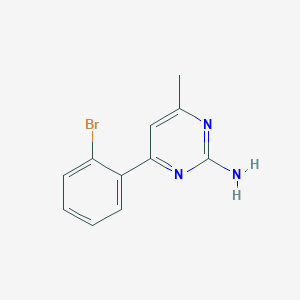

![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
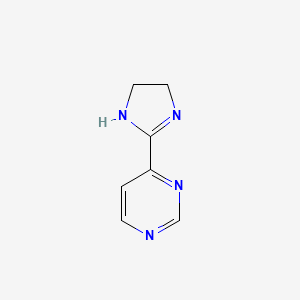
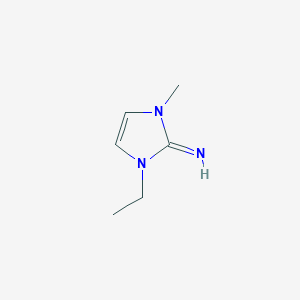

![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

